molecular formula C10H17NO B132026 3-Amino-1-adamantanol CAS No. 702-82-9

3-Amino-1-adamantanol

Cat. No. B132026
CAS RN: 702-82-9
M. Wt: 167.25 g/mol
InChI Key: DWPIPTNBOVJYAD-UHFFFAOYSA-N
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Description

3-Amino-1-adamantanol is a compound derived from adamantane, a bulky, diamondoid hydrocarbon known for its stability and unique structure. The presence of an amino group in the 3-Amino-1-adamantanol molecule adds to its reactivity and potential for various chemical applications, particularly in medicinal chemistry due to its structural resemblance to biologically active molecules .

Synthesis Analysis

The synthesis of 3-Amino-1-adamantanol has been achieved through different methods. One approach involves the Ritter reaction, hydrolysis, neutralization, and reduction reactions starting from adamantane carboxylic acid, achieving a total yield of 43% . Another method for synthesizing adamantane derivatives, such as 2-(adamant-2-yl)-3-aminopropanoic acid, involves a three-step process with a very good overall yield, starting from ethyl adamant-2-ylidenecyanoacetate .

Molecular Structure Analysis

The molecular structure of 3-Amino-1-adamantanol and related compounds has been characterized using various analytical techniques. Elemental analysis, infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structures of these molecules . The crystal structure of related adamantane derivatives has also been determined, providing insight into the three-dimensional arrangement of atoms within these compounds .

Chemical Reactions Analysis

Adamantane derivatives, including 3-Amino-1-adamantanol, can undergo a variety of chemical reactions due to the presence of functional groups such as amino and hydroxyl groups. For instance, the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with amines leads to the formation of 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols, which exhibit high levels of antimicrobial activity . The versatility of adamantane derivatives in chemical reactions is further demonstrated by the synthesis of 1,3-bis(4-aminophenyl) adamantane through Friedel-Crafts alkylation followed by hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-adamantanol have been studied, including its solubility in various solvent mixtures. Calculations on the solubility of 3-Amino-1-adamantanol in ethanol and water binary solvent mixtures at different temperatures have been reported, along with the computation of some thermodynamic parameters . These properties are crucial for understanding the behavior of the compound in different environments and for its application in various fields, such as pharmaceuticals and materials science.

Scientific Research Applications

Application 1: Synthesis of Antihyperglycemic Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 3-Amino-1-adamantanol is used in the synthesis of antihyperglycemic inhibitors . These inhibitors are used in the management of diabetes mellitus .

Application 2: Pharmacokinetic Studies

  • Scientific Field : Pharmacokinetics
  • Summary of the Application : 3-Amino-1-adamantanol is used in pharmacokinetic studies . Specifically, it has been used in the simultaneous determination of metformin, vildagliptin, and 3-amino-1-adamantanol in human plasma .
  • Methods of Application or Experimental Procedures : A new fast ultraperformance liquid chromatography method with tandem mass detection (UPLC–MS/MS) was developed for the simultaneous determination of metformin, vildagliptin, and 3-amino-1-adamantanol in human plasma . The injection volume was 10 μL and electrospray positive ionization was applied . Extraction from human plasma was carried out by acid precipitation of plasma proteins using pregabalin as an internal standard .
  • Results or Outcomes : The developed method is valid, fast, and simple and was successfully applied in pharmacokinetic studies in human volunteers .

Safety And Hazards

3-Amino-1-adamantanol is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, meaning it can cause eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-aminoadamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIPTNBOVJYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349729
Record name 3-Amino-1-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-adamantanol

CAS RN

702-82-9
Record name 3-Amino-1-adamantanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3R,5R,7S)-3-Aminoadamantan-1-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 150 ml of concentrated sulfuric acid and 15 ml of concentrated nitric acid, cooled to 10° C. is added 10 g (0.053 moles) of 1-adamantanamine hydrochloride over 5 minutes. This mixture is stirred in an ice bath for 4 hours. The reaction is then poured over ice and the pH adjusted to pH 10 using 50% NaOH. The product is extracted into chloroform which is dried over MgSO4 and then evaporated to dryness. The residue is recrystallized from ethyl acetate to give 3-hydroxytricyclo[3.3.1.13,7 ]decan-1-amine (m.p. 260°-264° C.) which is used directly in step B.
Quantity
10 g
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15 mL
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150 mL
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Synthesis routes and methods II

Procedure details

An autocrave was charged with 10 ml of methanol were added 10 mmol of the 1-nitro-3-adamantanol obtained by the method of Preparation Example 4, 5% Pd-C (10 mol % as Pd, relative to a substrate) and 1 ml of hydrochloric acid, and the mixture was stirred in a hydrogen atmosphere at a temperature of 80° C. for 2 hours. And, as a result, the 1-nitro-3-adamantanol was converted into a 1-amino-3-adamantanol (yield:95%) with a conversion of 99%.
Quantity
1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
H Li, W Yang, J Hao, S Fan, S Yang, Q Guo - Journal of Molecular Liquids, 2016 - Elsevier
… In this paper, we focused on solubility and solution thermodynamics of 3-amino-1-adamantanol. By gravimetric method, the solubility of 3-amino-1-adamantanol was measured in H 2 O, …
Number of citations: 8 www.sciencedirect.com
RI ElBagary, HME Azzazy, EF ElKady… - Journal of Liquid …, 2016 - Taylor & Francis
… Citation 12 ] Similarly for VLD, spectroscopic and LC methods were used for its determination in dosage form as a single drug with and without its impurity (3-amino-1-adamantanol; VLI; …
Number of citations: 14 www.tandfonline.com
A Jouyban, F Martinez, WE Acree Jr - Journal of Molecular Liquids, 2016 - Elsevier
… In a recent paper appearing in this Journal[1], Li and coworkers reported the experimental mole fraction solubilities of 3-amino-1-adamantanol (3A1A) dissolved in a number of mono-…
Number of citations: 25 www.sciencedirect.com
SSR Alsayed, S Lun, A Payne, WR Bishai… - Bioorganic …, 2021 - Elsevier
… coupled with 1-adamantylamine or 3-amino-1-adamantanol (Scheme 1) following either … with the corresponding 1-adamantylamine or 3-amino-1-adamantanol in situ to provide the …
Number of citations: 14 www.sciencedirect.com
K Mitsukura, N Yamanaka, T Yoshida, T Nagasawa - Biotechnology letters, 2012 - Springer
… and 1,3-adamantanediol (1,3-ad(OH) 2 ) have attracted attention as a promising photoresist material for semiconductor devices (Sanders 2010), and 3-amino-1-adamantanol is a …
Number of citations: 4 link.springer.com
RI El-Bagary, EF Elkady, BM Ayoub - International Journal of …, 2011 - ncbi.nlm.nih.gov
… In the first method, vildagliptin (VDG) was determined in the presence of 3-amino-1-adamantanol (AAD), a synthetic intermediate and impurity of VDG. In the second method, …
Number of citations: 50 www.ncbi.nlm.nih.gov
BY XIE, JW GUO, S Liu, JP PENG - Chinese Journal of Organic …, 2011 - sioc-journal.cn
… 3-Amino-1-adamantanol, a key intermediate of anti-diabetic drug, was successfully … The overall yield of 3-amino-1-adamantanol was 34%. 3-Amino- 1-adamantane carboxylic acid …
Number of citations: 2 sioc-journal.cn
AE Motornaya, LM Alimbarova, EA Shokova… - Pharmaceutical …, 2006 - Springer
… However, we failed to accomplish a single-stage synthesis of the desired p-(3-amino-1-adamantyl)calix[4]arene (IIIa) by reacting calix[4]arene IV with 3-amino-1adamantanol Va (…
Number of citations: 44 link.springer.com
C Kim, J Lee, W Wang, J Fortner - Nanomaterials, 2020 - mdpi.com
… 3-amino-1-propanol GO and 3-amino-1-adamantanol GO are similar to that of GO as the … 3-amino-1-adamantanol. Zeta potential of 3-amino-1-propanol GO and 3-amino-1-adamantanol …
Number of citations: 8 www.mdpi.com
M Castaldi, M Baratella, IG Menegotto, G Castaldi… - Tetrahedron …, 2017 - Elsevier
… then used for the alkylation of 3-amino-1-adamantanol (3). The … 3-amino-1-adamantanol is alkylated in the early steps, 11b however the reductive amination of 3-amino-1-adamantanol …
Number of citations: 9 www.sciencedirect.com

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